REACTION_CXSMILES
|
[CH3:1][O:2][N:3]=[C:4]([C:8](=[O:10])[CH3:9])[C:5]([OH:7])=[O:6].C(N(CC)CC)C.[Cl:18][Si](C)(C)C.C1(C)C(C)=CC=CC=1>C(#N)C>[Cl:18][CH2:9][C:8](=[O:10])[C:4](=[N:3][O:2][CH3:1])[C:5]([OH:7])=[O:6]
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Name
|
|
Quantity
|
2.8 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
2-methoxyimino-3-oxobutyric acid
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Quantity
|
725 mg
|
Type
|
reactant
|
Smiles
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CON=C(C(=O)O)C(C)=O
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Name
|
|
Quantity
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15 mL
|
Type
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solvent
|
Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
|
-30 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 20°-25° C. for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooling
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
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Type
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FILTRATION
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Details
|
The suspension was filtered in a nitrogen gas stream
|
Type
|
CUSTOM
|
Details
|
to remove insolubles
|
Type
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ADDITION
|
Details
|
This filtrate containing trimethylsilyl 2-ethoxyimino-3-oxobutyrate trimethylsilyl enol ether (i.e. trimethylsilyl 2-methoxyimino-3-trimethylsilyloxy-3-butenoate)
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Type
|
ADDITION
|
Details
|
0.45 ml of sulfuryl chloride was added dropwise
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Type
|
TEMPERATURE
|
Details
|
After the temperature of the mixture was increased to 20° C.
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Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 20 ml of water
|
Type
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STIRRING
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Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
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ADDITION
|
Details
|
Then, 2N aqueous sodium hydroxide solution was added dropwise
|
Type
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WASH
|
Details
|
The reaction mixture was washed twice with 20 ml portions of methylene chloride
|
Type
|
ADDITION
|
Details
|
the aqueous layer was adjusted to pH 0.5 by dropwise addition of concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with 20 ml portions of ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C(C(=O)O)=NOC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |